Cas no 487-52-5 (Butein)

Butein is a camp specific PDE inhibitor with an IC50 of 10.4 for PDE4 μ M. Butein is a protein tyrosine kinase inhibitor with IC50 of 16 and 65 for EGFR and p60c SRC, respectively μ M. Butein sensitizes HeLa cells to cisplatin by targeting FOXO3a through Akt and erk/p38 MAPK pathways Butein is also a SIRT1 activator (stac)
Butein structure
Butein structure
Butein
487-52-5
C15H12O5
272.2528
MFCD00017300
330637
329764364

Butein Properties

Names and Identifiers

    • 2-Propen-1-one,1-(2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)-, (2E)-
    • Butein
    • 2’,3,4,4’-tetrahydroxy Chalcone
    • Butein (2',3,4,4'-Tetrahydroxychalcone)
    • BUTEIN(P) PrintBack
    • Butein,2',3,4,4'-Tetrahydroxychalcone
    • (E)-1-(2,4-Dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)-2-propen-1-one
    • 2',3,4,4'-TETRAHYDROCHALCONE
    • 2',3,4,4'-TETRAHYDROXYCHALCONE
    • 3,4,2',4'-TETRAHYDROXYCHALCONE
    • Einecs 207-659-5
    • 1-(2,4-Dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)-2-propen-1-one
    • 2′,3,4,4′-Tetrahydroxychalcone
    • 2',4',3,4-Tetrahydroxychalcone
    • 4WVS5M0LGF
    • (E)-1-(2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)prop-2-en-1-one
    • (2E)-1-(2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)prop-2-en-1-one
    • 2′,4′,3,4-Tetrahydroxychalcone
    • Chalcone, 2',3,4,4'-tetrahydroxy- (7CI,8CI)
    • Acrylophenone, 2',4'-dihydroxy
    • "Butein
    • (E)-2',3,4,4'-terahydroxychalcone
    • Chalcone, 2',3,4,4'-tetrahydroxy-(7CI,8CI)
    • 2-Propen-1-one, 1-(2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)-
    • SR-05000002316
    • 3,4,2',4'-Tetrahydroxychalone
    • (E)-3-(3,4-Dihydroxy-phenyl)-1-(2,4-dihydroxy-phenyl)-propenone
    • HY-16558
    • UNII-4WVS5M0LGF
    • (2E)-1-(2,4-Dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)-2-propen-1-one
    • CHEBI:3237
    • 2',3,4,4'-Tetrahydroxychalcone; Butein
    • 2-Propen-1-one, 1-(2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)-, (2E)-
    • Z2312273638
    • 3-(3,4-Dihydroxy-phenyl)-1-(2,4-dihydroxy-phenyl)-propenone
    • Chalcone, 2',3,4,4'-tetrahydroxy-
    • 2,3,4,4-tetrahydroxy Chalcone
    • CHEBI:92312
    • HSCI1_000162
    • NSC652892
    • DTXSID101025569
    • CS-5675
    • 3,4,2'',4''-tetrahydroxychalone
    • CHEMBL128000
    • s8036
    • CCG-208298
    • A871883
    • TETRAHYDROXYCHALCONE, 3,4,2',4'-
    • Q5002498
    • 487-52-5
    • 2-Propen-1-one,1-(2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)-
    • 2 inverted exclamation mark ,3,4,4 inverted exclamation mark -tetrahydroxy Chalcone
    • BRD-K17497770-001-01-0
    • AKOS032948361
    • NSC-652892
    • BDBM50042949
    • LAVENDUSTINC
    • NCGC00163519-01
    • AC1NQY7L
    • Butein, analytical standard
    • SW219249-1
    • SR-05000002316-2
    • Acrylophenone, 2',4'-dihydroxy-3-(3,4-dihydroxyphenyl)-
    • 2-PROPEN-1-ONE, 1-(2,4-DIHYDROXYPHENYL)-3-(3,4-DIHYDROXYPHENYL)-, (E)-
    • 2',3,4,4'-Tetrahydroxy-chalcone
    • Butein, solid
    • B3803
    • 21849-70-7
    • SCHEMBL139243
    • LMPK12120111
    • AS-35311
    • ISOLIQUIRITIGENIN METABOLITE M4
    • C08578
    • BRD-K17497770-001-03-6
    • AYMYWHCQALZEGT-ORCRQEGFSA-N
    • BRD-K17497770-001-04-4
    • +Expand
    • MFCD00017300
    • AYMYWHCQALZEGT-ORCRQEGFSA-N
    • 1S/C15H12O5/c16-10-3-4-11(14(19)8-10)12(17)5-1-9-2-6-13(18)15(20)7-9/h1-8,16,18-20H/b5-1+
    • O([H])C1C([H])=C(C([H])=C([H])C=1C(/C(/[H])=C(\[H])/C1C([H])=C([H])C(=C(C=1[H])O[H])O[H])=O)O[H]

Computed Properties

  • 272.068473g/mol
  • 0
  • 2.8
  • 4
  • 5
  • 3
  • 272.068473g/mol
  • 272.068473g/mol
  • 98Ų
  • 20
  • 367
  • 0
  • 0
  • 0
  • 1
  • 0
  • 1
  • 183
  • 0
  • 214.30

Experimental Properties

  • 3.88850
  • 17.07000
  • 1.748
  • 560.9°C at 760 mmHg
  • 215°C(lit.)
  • 307.1±26.6 °C
  • DMSO: >50 mg/mL
  • Orange powder
  • Not determined
  • Sensitive to heat, light and air
  • 1.5±0.1 g/cm3

Butein Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003P1Z-100mg
Butein
487-52-5 >98.0%(HPLC)
100mg
$125.00 2024-05-01
A2B Chem LLC
AB71639-1mg
Butein
487-52-5 ≥95%
1mg
$30.00
Aaron
AR003PAB-100mg
Butein
487-52-5
100mg
$107.00
abcr
AB253902-100 mg
Butein, 98%; .
487-52-5 98%
100 mg
€91.40 2023-07-20
Ambeed
A456537-100mg
(E)-1-(2,4-Dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)prop-2-en-1-one
487-52-5 95%
100mg
$81.0 2024-07-19
ChemScence
CS-5675-2mg
Butein
487-52-5 99.95%
2mg
$66.0 2022-04-27
eNovation Chemicals LLC
Y1215602-1g
Butein
487-52-5 95%
1g
$700 2022-09-02
LKT Labs
B8277-1 mg
Butein
487-52-5 ≥99%
1mg
$95.50 2023-07-11
MedChemExpress
HY-16558-10mM*1mLinDMSO
Butein
487-52-5 99.95%
10mM*1mLinDMSO
¥824 2023-07-26
TRC
B690125-1mg
Butein
487-52-5
1mg
$ 52.00 2023-09-08

Butein Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium ethanethiolate Solvents: Dimethylformamide ;  4 h, reflux
1.2 Reagents: Hydrochloric acid ,  Sodium chloride Solvents: Water
Reference
The Heck coupling reaction using aryl vinyl ketones: Synthesis of flavonoids
Bianco, Armandodoriano; Cavarischia, Claudia; Guiso, Marcella, European Journal of Organic Chemistry, 2004, (13), 2894-2898

Butein Raw materials

Butein Preparation Products

Butein Suppliers

Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
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(CAS:487-52-5)Butein
TB01739
in Stock
5mg,10mg ,20mg ,50mg ,100mg,or customized
>98%
Tuesday, 21 January 2025 17:57
price inquiry

Butein Related Literature

Recommended suppliers
Amadis Chemical Company Limited
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